

Stability issues of darunavir ethanolate in longterm storage

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Technical Support Center: Darunavir Ethanolate Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of **darunavir ethanolate** during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for **darunavir ethanolate** during long-term storage?

A1: The main stability issues for **darunavir ethanolate** are its susceptibility to chemical degradation under certain conditions and physical form conversions. Key concerns include:

- Amorphization: Under thermal stress, darunavir ethanolate can lose its ethanol solvate, leading to an amorphous form.[1][2]
- Hydrate Conversion: At high relative humidity, the ethanolate form can convert to a hydrate form.[1][2]
- Chemical Degradation: The compound is unstable and degrades in acidic, alkaline, and oxidative environments.[3][4]







• Polymorphism: Darunavir can exist in different solid-state forms, including ethanolate, hydrate, and amorphous forms. Transitions between these forms can be triggered by storage conditions and may impact bioavailability and efficacy.[5]

Q2: What are the recommended storage conditions for darunavir ethanolate?

A2: To ensure long-term stability, **darunavir ethanolate** should be stored at a controlled room temperature, typically between 15°C to 30°C (59°F to 86°F).[5] It is also crucial to protect it from moisture and light.[6] For the active pharmaceutical ingredient (API), storage under nitrogen is also recommended.[6]

Q3: Can the conversion of ethanolate to hydrate affect the product's quality?

A3: While some studies suggest that partial conversion from the ethanolate to the hydrate form may not significantly affect the product quality or performance in formulated tablets, it is a critical parameter to monitor.[7] Changes in the solid-state form can potentially influence dissolution rates and bioavailability.

Q4: What are the known degradation products of darunavir ethanolate?

A4: Forced degradation studies have shown that **darunavir ethanolate** degrades under acidic, basic, and oxidative stress, leading to the formation of several degradation products.[8] One identified oxidative degradation product has been characterized using LC-MS/MS.[9] The specific degradation pathways are complex and result in multiple degradation products under different stress conditions.[8]

Troubleshooting Guide

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action	
Change in physical appearance (e.g., clumping, discoloration)	Moisture absorption, exposure to light, or temperature fluctuations.	Store the compound in a tightly sealed container in a desiccator. Protect from light by using amber vials or storing in the dark. Ensure the storage temperature is consistently maintained within the recommended range.	
Unexpected peaks in HPLC chromatogram	Chemical degradation due to improper storage or contamination of solvents/reagents.	Review storage conditions. Ensure the pH of any solutions used is neutral and avoid exposure to acidic or basic conditions. Use high-purity, fresh solvents for analysis. Perform forced degradation studies to identify potential degradation products.[4]	
Alteration in the X-ray diffraction (XRD) pattern	Polymorphic conversion (e.g., ethanolate to hydrate or amorphization).	Control the relative humidity of the storage environment. High humidity can lead to hydrate formation, while high temperatures can cause desolvation and amorphization.[1][2]	
Decreased assay value or purity	Significant chemical degradation.	Re-evaluate the entire storage and handling procedure. Check for any exposure to harsh chemical environments (acid, base, oxidizing agents). Verify the calibration and performance of the analytical instrumentation.	



Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies on Darunavir Ethanolate

Stress Condition	Reagent/Condi tion	Duration & Temperature	Extent of Degradation	Reference
Acid Hydrolysis	0.1N HCl	1 hour at 80°C	Considerable Degradation	[10]
Base Hydrolysis	0.1N NaOH	30 minutes at 80°C	Considerable Degradation	[10]
Oxidative Stress	6% H ₂ O ₂	2 hours at 80°C	Considerable Degradation	[10]
Thermal Stress	105°C	7 days	Stable	[10]
Photolytic Stress	1.2 million lux hours	-	Stable	[10]
Humidity Stress	90% RH	7 days at 25°C	Stable	[10]

Note: "Considerable Degradation" indicates that significant degradation was observed, but the exact percentage was not always specified in the cited literature.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Darunavir Ethanolate

This protocol is based on a validated stability-indicating HPLC method.[10][4]

- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
- Column: X-Bridge C18 (150 mm × 4.6 mm, 3.5 μm).
- Mobile Phase: A mixture of 0.01M ammonium formate (pH 3.0) buffer and acetonitrile in a 55:45 (v/v) ratio.
- Flow Rate: 1.0 mL/min.



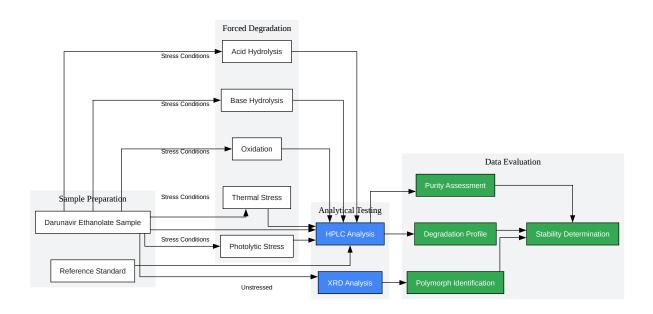
• Detection Wavelength: 265 nm.

• Column Temperature: 30°C.

- Procedure:
 - Prepare the mobile phase and degas it.
 - Prepare a standard solution of **darunavir ethanolate** in the mobile phase.
 - Prepare the sample solution of darunavir ethanolate to be tested at the same concentration as the standard.
 - Inject the standard and sample solutions into the HPLC system.
 - Monitor the chromatograms for the retention time of darunavir and the presence of any degradation product peaks. The retention time for darunavir is approximately 7.4 minutes under similar conditions.[11]

Visualizations

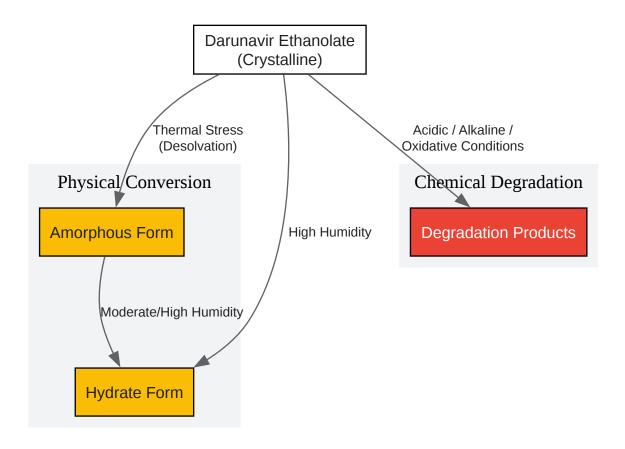




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Caption: Experimental workflow for assessing the stability of darunavir ethanolate.





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Caption: Potential degradation and conversion pathways for darunavir ethanolate.

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